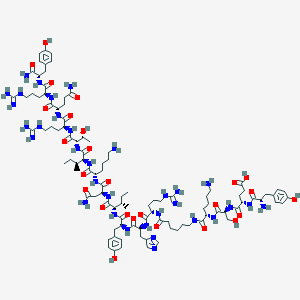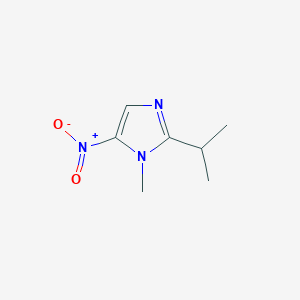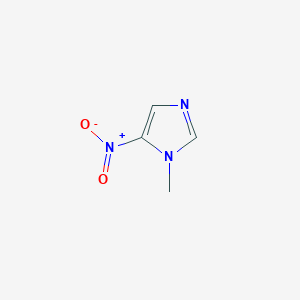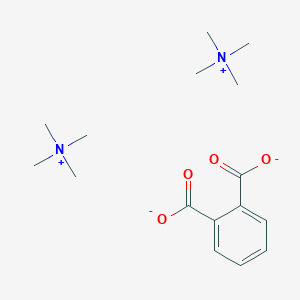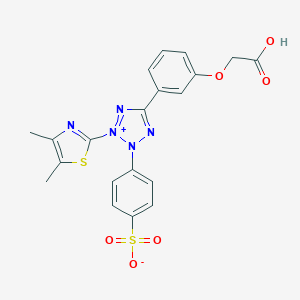
N-Succinimidyl-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl-4-fluorobenzoate (SFB) is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of benzoic acid and is commonly used as a crosslinking agent for proteins and other biomolecules. SFB has several unique properties that make it a popular choice for researchers, including its ability to react specifically with primary amines and its high stability under a wide range of conditions.
Wirkmechanismus
The mechanism of action of N-Succinimidyl-4-fluorobenzoate involves the reaction of the N-hydroxysuccinimide ester group with primary amines on the target biomolecule, resulting in the formation of a stable covalent bond. This covalent bond can be used to crosslink two or more biomolecules together, allowing for the study of protein-protein interactions and other biological processes.
Biochemische Und Physiologische Effekte
N-Succinimidyl-4-fluorobenzoate is generally considered to be a safe and non-toxic compound, with no known significant biochemical or physiological effects. However, it is important to note that the use of N-Succinimidyl-4-fluorobenzoate in scientific research should be conducted in accordance with appropriate safety protocols and guidelines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Succinimidyl-4-fluorobenzoate is its high specificity for primary amines, which allows for the selective crosslinking of biomolecules. Additionally, N-Succinimidyl-4-fluorobenzoate is highly stable under a wide range of conditions, making it a reliable tool for scientific research. However, N-Succinimidyl-4-fluorobenzoate does have some limitations, including its relatively high cost and the fact that it can only react with primary amines.
Zukünftige Richtungen
There are several potential future directions for the use of N-Succinimidyl-4-fluorobenzoate in scientific research. One area of interest is the development of new crosslinking strategies that can overcome the limitations of N-Succinimidyl-4-fluorobenzoate, such as its specificity for primary amines. Additionally, there is ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in the development of biosensors and other diagnostic tools, as well as its potential use in drug delivery and other biomedical applications.
In conclusion, N-Succinimidyl-4-fluorobenzoate is a widely used chemical compound in scientific research, particularly in the field of biochemistry. Its unique properties make it a popular choice for researchers studying protein-protein interactions, protein-DNA interactions, and other biological processes. While N-Succinimidyl-4-fluorobenzoate has several advantages, including its high specificity and stability, it also has some limitations that should be taken into account. However, ongoing research into the use of N-Succinimidyl-4-fluorobenzoate in new crosslinking strategies and biomedical applications suggests that it will continue to be an important tool for scientific research in the future.
Synthesemethoden
The synthesis of N-Succinimidyl-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
N-Succinimidyl-4-fluorobenzoate is widely used in scientific research as a crosslinking agent for proteins and other biomolecules. It is commonly used in the study of protein-protein interactions, protein-DNA interactions, and other biological processes. N-Succinimidyl-4-fluorobenzoate has also been used in the development of biosensors and other diagnostic tools.
Eigenschaften
CAS-Nummer |
141762-27-8 |
|---|---|
Produktname |
N-Succinimidyl-4-fluorobenzoate |
Molekularformel |
C11H8FNO4 |
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(18F)fluoranylbenzoate |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2/i12-1 |
InChI-Schlüssel |
LSSQMISUDUUZCC-DWSYCVKZSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)[18F] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)F |
Andere CAS-Nummern |
141762-27-8 |
Synonyme |
(18F)SFB N-succinimidyl 4-(18F)fluorobenzoate N-succinimidyl 4-fluorobenzoate N-succinimidyl-4-(18F)fluorobenzoate N-succinimidyl-4-fluorobenzoate NSM-FB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



